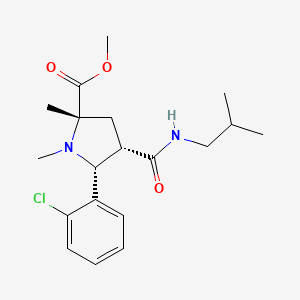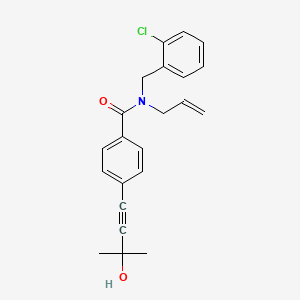![molecular formula C25H30N6O2 B4247319 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B4247319.png)
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Overview
Description
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound that features a variety of functional groups, including an indazole moiety, a piperidine ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate precursors such as 2-azidobenzaldehydes and amines.
Synthesis of the Pyrazole Ring: This involves the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides.
Coupling Reactions: The final assembly of the compound involves coupling the indazole and pyrazole intermediates with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used to study the biological activities of indazole and pyrazole derivatives, including their interactions with enzymes and receptors.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is unique due to its combination of indazole, pyrazole, and piperidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3-phenyl-N-[2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c32-23(11-10-18-6-2-1-3-7-18)27-22-12-15-26-31(22)19-13-16-30(17-14-19)25(33)24-20-8-4-5-9-21(20)28-29-24/h1-3,6-7,12,15,19H,4-5,8-11,13-14,16-17H2,(H,27,32)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLNUOLXGROHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B4247246.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4247271.png)
![1-allyl-4-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B4247274.png)
![N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B4247282.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4247287.png)
![2-{methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4247295.png)
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(3-methoxy-3-oxopropyl)carbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate](/img/structure/B4247297.png)
![4-({4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-6-methylquinoline trifluoroacetate](/img/structure/B4247298.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4247309.png)
![5-[(3-methoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4247329.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(N,N-diethylglycyl)-4-piperidinecarboxamide](/img/structure/B4247331.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4247338.png)
